![molecular formula C12H6BrF3O3 B2575327 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 773873-12-4](/img/structure/B2575327.png)

5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

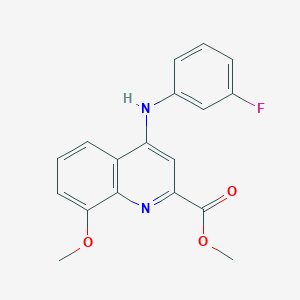

“5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid” is a chemical compound with the IUPAC name 5-[4-(trifluoromethyl)phenyl]-2-furoic acid . It has a molecular weight of 256.18 . The compound is typically stored at room temperature and has a physical form of powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been utilized in a radical approach . Another method involves the use of (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation . A compound named 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (IV) was synthesized according to a previously published procedure .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron moiety . This reaction has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 256.18 .Scientific Research Applications

Synthesis and Transformation in Biomass Utilizations

Research indicates that furan derivatives, like 2,5-Furandicarboxylic acid (2,5-FDCA), are renewable alternatives to traditional petrochemicals and can be synthesized from biomass-derived precursors. A novel route starting from C5-based furfural, which is not competitive with food for humans, to 2,5-FDCA through steps including bromination and carbonylation has been presented, highlighting the potential of furan compounds in sustainable polymer production (Zhang et al., 2017).

Enzymatic Synthesis of Furan Carboxylic Acids

Enzyme-catalyzed methods offer controlled synthesis of furan carboxylic acids, pivotal in pharmaceutical and polymer industries. Dual-enzyme cascade systems have shown high yields in transforming 5-hydroxymethylfurfural (HMF) into valuable furan carboxylic acids, emphasizing the enzymatic approach's efficiency and sustainability (Jia et al., 2019).

Chemical Reactions and Potential Applications

The chemical reactivity of furan-2-carboxylic acid derivatives, including their interactions with phosphites and bromination reactions, sheds light on their versatility as intermediates in organic synthesis. These reactions open pathways to various phosphonates and alkenes, hinting at the broad applicability of furan derivatives in synthesizing complex molecules (Pevzner, 2004).

Antimycobacterial Potential

Recent studies have identified 5-phenyl-furan-2-carboxylic acids as promising antimycobacterial agents, indicating the potential pharmaceutical applications of furan derivatives. The structural analysis of these compounds enhances our understanding of their bioactive properties and can guide the development of new therapeutics (Mori et al., 2022).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is not well understood at this time. It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The exact nature of these interactions and the resulting changes in the target molecules remain to be elucidated .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the cell. Understanding these factors is crucial for optimizing the use of the compound .

properties

IUPAC Name |

5-[4-bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPYTZAQTYHWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-fluorophenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2575247.png)

![5-methyl-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2575248.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2575260.png)

![1-Methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2575265.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2575266.png)